molecular formula C11H15ClN2O B6610840 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 2712954-24-8

1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No. B6610840
CAS RN: 2712954-24-8
M. Wt: 226.70 g/mol
InChI Key: GWXNDUBHQVUNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride (AEQHCl) is a chemical compound that has gained increasing attention in recent years due to its potential applications in various scientific research fields. It is a derivative of tetrahydroquinoline, a heterocyclic aromatic compound that is found in a variety of natural products. AEQHCl has been studied for its potential use in a variety of medical and biochemical applications, including as an anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic agent. In addition, AEQHCl has been studied for its potential use in drug delivery systems, as a fluorescent probe, and as a non-invasive imaging agent.

Scientific Research Applications

1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been studied for its potential use in a variety of scientific research applications. It has been investigated as a potential anti-inflammatory agent, as it has been shown to inhibit the release of pro-inflammatory cytokines in cell culture models. 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of various types of cancer cells in vitro. In addition, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been studied for its potential use as an anti-microbial agent, as it has been shown to inhibit the growth of various types of bacteria and fungi in vitro. Finally, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been investigated for its potential use as an anti-diabetic agent, as it has been shown to reduce glucose levels in diabetic mice.

Mechanism of Action

The mechanism of action of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is not fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins involved in inflammation, cancer, microbial growth, and diabetes. For example, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activity of various cancer-related enzymes, such as tyrosine kinases and phosphatases. In addition, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been shown to inhibit the growth of various types of bacteria and fungi by interfering with their cell wall synthesis. Finally, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been shown to reduce glucose levels in diabetic mice by inhibiting the activity of glucose-6-phosphatase, an enzyme involved in glucose metabolism.
Biochemical and Physiological Effects
1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been shown to have a variety of biochemical and physiological effects. In cell culture models, it has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). In addition, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been shown to inhibit the growth of various types of cancer cells in vitro by modulating the activity of various cancer-related enzymes. Finally, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been shown to reduce glucose levels in diabetic mice by inhibiting the activity of glucose-6-phosphatase.

Advantages and Limitations for Lab Experiments

The use of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. In addition, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a stable compound and is not easily degraded by light or heat. Finally, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is soluble in a variety of solvents, making it easy to work with in the lab.
However, there are some limitations to the use of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride in laboratory experiments. First, the compound is not very soluble in water, making it difficult to work with in aqueous solutions. In addition, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is a relatively new compound, and there is limited information available on its safety and toxicity. Finally, the compound is not approved for human use, and its use in laboratory experiments should be done with caution.

Future Directions

The future of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is promising, as its potential applications in scientific research are numerous. It has been studied for its potential use as an anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic agent, and its potential use in drug delivery systems, as a fluorescent probe, and as a non-invasive imaging agent. In addition, future studies should focus on further elucidating the mechanism of action of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride and exploring its potential therapeutic applications in humans. Finally, further research should focus on optimizing the synthesis of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride and developing methods for its large-scale production.

Synthesis Methods

The synthesis of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has been reported in several studies. In one method, the compound is synthesized from 2-aminoethyl-1,2,3,4-tetrahydroquinoline (AEQ) and hydrochloric acid in a two-step reaction. The first step involves the reaction of AEQ with hydrochloric acid to form 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride. The second step is the reaction of 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride with an acid catalyst to form the desired product. In another method, 1-(2-aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride is synthesized from AEQ and hydrochloric acid in a one-step reaction. This method involves the reaction of AEQ with hydrochloric acid to form the desired product.

properties

IUPAC Name

1-(2-aminoethyl)-3,4-dihydroquinolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-7-8-13-10-4-2-1-3-9(10)5-6-11(13)14;/h1-4H,5-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXNDUBHQVUNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

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